molecular formula C14H10ClFN2 B2809914 2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole CAS No. 1285420-82-7

2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole

Cat. No.: B2809914
CAS No.: 1285420-82-7
M. Wt: 260.7
InChI Key: DPYHXGSQKNVYKG-UHFFFAOYSA-N
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Description

2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological activities.

Scientific Research Applications

2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in chemical reactions.

Preparation Methods

The synthesis of 2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole typically involves the reaction of ortho-phenylenediamine with benzaldehydes in the presence of an oxidizing agent such as sodium metabisulphite. This reaction is carried out under mild conditions in a mixture of solvents, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, which can modify its pharmacological properties.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium metabisulphite for oxidation and various nucleophiles for substitution reactions. .

Comparison with Similar Compounds

2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole can be compared with other benzimidazole derivatives, such as:

    2-Phenylbenzimidazole: Known for its anticancer activity.

    5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.

    Osimertinib and Alectinib: Commercially available anticancer drugs based on the benzimidazole skeleton

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(chloromethyl)-6-fluoro-1-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2/c15-9-14-17-12-7-6-10(16)8-13(12)18(14)11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYHXGSQKNVYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)F)N=C2CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285420-82-7
Record name 2-(chloromethyl)-6-fluoro-1-phenyl-1H-1,3-benzodiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-N-(4-fluoro-2-phenylaminophenyl)acetamide (740 mg, 2.62 mmol) in AcOH (20 mL) was heated at 70° C. for 5 h under a nitrogen atmosphere. The volatiles were removed in vacuo and the resulting residue partitioned between DCM and a saturated aqueous solution of NaHCO3. The aqueous phase was further extracted with DCM (×3) and the combined organic fractions washed with water, dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 0-5% MeOH in DCM) to afford the title compound as a brown oil which crystallised on standing (570 mg, 84%). LCMS (Method C): RT 3.40 min [M+H]+ 261.2.
Name
2-chloro-N-(4-fluoro-2-phenylaminophenyl)acetamide
Quantity
740 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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